3-(2-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
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Overview
Description
The compound 3-(2-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a structurally complex molecule that may be related to various benzamide derivatives with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves structural modifications of known compounds to enhance or modify their pharmacological properties. For example, the synthesis of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives was inspired by the structure of metoclopramide, leading to the discovery of compounds with balanced gastrointestinal prokinetic and antiemetic activities . This suggests that the synthesis of 3-(2-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide would likely involve multiple steps, including the formation of the benzofuran ring and the subsequent introduction of the methoxybenzamido and nitrophenyl groups.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . These methods provide detailed information on the crystalline structure, molecular geometry, and vibrational frequencies. For instance, the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide revealed its crystallization in a triclinic system and the agreement between experimental and theoretical geometrical parameters . Similar analytical approaches would be applicable to determine the molecular structure of 3-(2-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be assessed through computational studies, such as the evaluation of molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies help in understanding the chemical reactivity and potential interactions of the molecule with other chemical entities. The antioxidant properties of benzamide derivatives can also be determined using assays like the DPPH free radical scavenging test .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including their thermodynamic properties and electronic properties like HOMO and LUMO energies, can be calculated using density functional theory (DFT) . These properties are crucial for predicting the stability and reactivity of the compound. Additionally, the presence of functional groups such as methoxy, nitro, and benzofuran rings would influence the compound's solubility, melting point, and other physical characteristics.
properties
IUPAC Name |
3-[(2-methoxybenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-31-18-8-4-3-7-17(18)22(27)25-20-16-6-2-5-9-19(16)32-21(20)23(28)24-14-10-12-15(13-11-14)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPERDUCYECPLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide |
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